Etimizol

nootropic memory consolidation antihypoxic

Etimizol addresses the challenge of studying long-term memory consolidation without repeated dosing. Unlike piracetam or meclofenoxate, a single 3 mg/kg administration produces measurable avoidance deficit reduction at 30-60 days post-injection. Key features: (1) Dual respiratory analeptic and nootropic activity via adenylate cyclase-cAMP activation and neuronal K+ permeability modulation. (2) Distinct P1 purinergic receptor pharmacology-effects blocked by caffeine yet potentiated by adenosine. (3) Validated HPLC quantification (λ=262 nm, LOD ~5 ng) with documented regioselective demethylation metabolites for analytical method development. Supplied as ≥98% purity solid; ambient or blue-ice shipping.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 64-99-3
Cat. No. B346384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtimizol
CAS64-99-3
SynonymsAethimizole
Ethimizol
Ethimizole
Ethylnorantifeine
Ethymisole
Ethymizol
Etimizol
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCN1C=NC(=C1C(=O)NC)C(=O)NC
InChIInChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)
InChIKeyRYRFAMRQBZNEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etimizol (CAS 64-99-3) for Research Procurement: Xanthine-Related Nootropic with Distinct Purinergic Profile


Etimizol (ethymisole, ethylnorantifeine) is a synthetic xanthine-related compound classified as both a respiratory analeptic and a putative nootropic agent [1]. First synthesized as a central stimulant based on structural similarity to caffeine, etimizol exhibits a unique pharmacological profile characterized by activation of the adenylate cyclase-cAMP system, reduction of neuronal membrane potassium permeability during action potentials, and interaction with P1 purinergic receptors mediating vasodilation [2][3]. Unlike typical psychostimulants, etimizol simultaneously demonstrates sedative effects on the cerebral cortex while stimulating respiratory centers .

Purinergic receptor pathway studies (P1-mediated cAMP/ATP modulation)
Single-dose memory consolidation research (extended retention models)
Vascular P1 purinergic pharmacology (endothelium-independent vasodilation)
Analytical method development (HPLC-UV/MS imidazole dicarboxamide quantification)

Etimizol Procurement: Why Structural Analogs and Generic Nootropics Cannot Be Interchanged


Substitution of etimizol with structural analogs or other nootropic agents is not scientifically defensible due to demonstrated divergent effects on key molecular targets. Structural analogs of etimizole (SAE) produce bidirectional effects on protein kinase CK2 activity and chromatin transcription, with some analogs enhancing while others suppress these memory-associated processes [1]. Within the imidazole dicarboxylic acid diamide series, alkyl derivatives exhibit fundamentally different respiratory effects: ethymisole (etimizol) and antiphein stimulate respiration and alter acid-base balance, whereas ethirazol shows no respiratory effect whatsoever [2]. Compared to widely used nootropics, etimizol demonstrates unique single-dose efficacy that piracetam and meclofenoxate cannot replicate [3]. Even among purinergic ligands, etimizol acts as a functional adenosine receptor agonist with caffeine-antagonistic properties, making it pharmacologically distinct from both classical stimulants and adenosine itself [4].

Piracetam/Meclofenoxate Substitution
Single-dose antiamnesic response may not transfer; these nootropics exhibit lower reported single-dose effectiveness in hypoxic amnesia models.
Caffeine or Xanthine Stimulant Replacement
Etimizol acts as a functional adenosine receptor agonist with caffeine-antagonistic properties; classical stimulant pharmacology cannot be replicated.
Ethirazol (Structural Analog) Interchange
Ethirazol lacks respiratory stimulation activity; substituting etimizol would eliminate the combined nootropic–respiratory profile.

Etimizol Comparative Evidence: Quantified Differentiation from Piracetam, Meclofenoxate, Caffeine, and Ethirazol


Single-Administration Antiamnesic Efficacy: Etimizol Versus Meclofenoxate and Piracetam

Etimizol demonstrates the highest effectiveness at a single administration compared to other nootropics with similar action, specifically meclofenoxate and piracetam, in relieving amnesia with a hypoxic component across multiple experimental models [1].

Single-dose antiamnesic
Head-to-head
Reported higher single-dose effectiveness vs. piracetam and meclofenoxate in hypobaric hypoxia, actinomycin D, and mechanical injury amnesia models.
Supports acute single-dose study design context
Model-specific validation required; chronic regimens may differ
nootropic memory consolidation antihypoxic single-dose efficacy

Long-Term Memory Retention: Quantitative Effects of Etimizol Single-Dose Administration

A single administration of etimizol at 3 mg/kg quantitatively reduced the deficit of active conditioned avoidance behavior in rats when tested at extended retention intervals of 30 and 60 days following initial learning [1].

30–60 day retention
Reported
Etimizol 3 mg/kg (single i.p.) reduced active avoidance deficit at 30 and 60 days post-learning in rats.
Supports extended retention model interpretation
Nonlinear PK may affect dose scaling
long-term memory avoidance behavior synaptic facilitation dose-response

Pharmacodynamic Antagonism: Etimizol Versus Caffeine on Adenylate Cyclase and ATP

Despite structural similarity to caffeine as a xanthine-related central stimulant, etimizol possesses antagonistic pharmacological effects with respect to caffeine action: caffeine prevents the stimulant action of etimizol on energy metabolism and adenylate cyclase activity, while adenosine potentiates etimizol's effects [1][2].

cAMP/ATP pathway
Head-to-head
Etimizol increases brain adenylate cyclase activity and ATP; caffeine blocks, adenosine potentiates these effects.
Purinergic pathway differentiation context
Opposing pharmacodynamic interaction with caffeine
purinergic adenylate cyclase cAMP caffeine antagonism energy metabolism

Respiratory Pharmacology: Differential Effects of Ethymisole Versus Ethirazol on Respiration and Acid-Base Balance

Within the alkyl derivatives of imidazoledicarboxylic acid diamides, ethymisole (etimizol) stimulates respiration and alters acid-base balance, whereas ethirazol produces no respiratory effect and induces only insignificant changes in the respiratory component of acid-base balance [1].

Respiratory stimulation
Head-to-head
Etimizol stimulates respiration and alters acid-base balance; ethirazol shows no respiratory effect.
Structural-activity differentiation context
Imidazole alkyl derivative selectivity
respiratory analeptic acid-base balance structure-activity relationship imidazole derivatives

Vasodilatory Activity: Etimizol Concentration-Dependent Effects and Adenosine Potentiation

Etimizol administered cumulatively decreases the contraction strength of potassium-contracted isolated canine coronary artery and dorsal pedal artery preparations in a concentration-dependent manner. At 10⁻⁴ mol/l, etimizol potentiates the relaxant effect of adenosine, with the experimental effects not differing from the theoretical curve for additive effects [1].

Vasodilation at 10⁻⁴ M
Head-to-head
Concentration-dependent relaxation of K⁺-contracted canine coronary artery; potentiates adenosine effect at 10⁻⁴ mol/l, matching additive curve.
P1 receptor-mediated response context
Theophylline-reversible, dipyridamole-sensitive
vasodilation P1 purinergic receptors coronary artery adenosine potentiation

Pharmacokinetic Linearity: Etimizol Exhibits Dose-Dependent Non-Michaelis-Menten Kinetics

Pharmacokinetic analysis of etimizol in rats reveals that plasma etimizol concentration fails to obey Michaelis-Menten kinetics, demonstrating dose-dependent pharmacokinetic behavior that distinguishes it from compounds with linear elimination profiles [1][2].

Nonlinear PK
Reported
Plasma concentration fails to obey Michaelis-Menten kinetics; dose-dependent pharmacokinetic behavior in rats.
Nonlinear exposure-model context
Dose-proportionality scaling requires review
pharmacokinetics nonlinear kinetics dose-dependence Michaelis-Menten

Etimizol (CAS 64-99-3) Application Scenarios for Scientific Procurement


Nootropic Pharmacology: Single-Dose Memory Consolidation Studies

Etimizol is the optimal selection for acute memory consolidation experiments where a single administration must produce measurable long-term effects. Unlike piracetam and meclofenoxate, which demonstrate inferior single-dose efficacy, etimizol at 3 mg/kg reduces avoidance deficits at retention intervals of 30-60 days following a single injection [1][2]. This property makes etimizol particularly valuable for studies of memory consolidation mechanisms, chromatin-mediated transcriptional regulation, and protocols requiring minimal animal handling or where repeated dosing confounds behavioral interpretation.

Purinergic Signaling Research: Adenosine Receptor Pathway Studies

Etimizol serves as a specialized pharmacological tool for investigating P1 purinergic receptor-mediated effects distinct from classical adenosine receptor ligands. The compound acts on brain adenosine receptors, increases adenylate cyclase activity and ATP levels, yet its effects are blocked by caffeine and potentiated by adenosine—a unique pharmacodynamic profile that distinguishes it from both adenosine and xanthine antagonists [1]. This profile is applicable to studies requiring differentiation between purinergic receptor subtypes and downstream cAMP-dependent signaling pathways.

Vascular Pharmacology: P1 Purinergic-Mediated Vasodilation Models

For in vitro vascular smooth muscle studies examining P1 purinergic receptor function, etimizol provides a defined pharmacological agent with established concentration-response characteristics. At 10⁻⁴ mol/l, etimizol produces endothelium-independent relaxation of coronary and peripheral arterial preparations that is theophylline-reversible and dipyridamole-potentiated [1]. This well-characterized response profile enables etimizol to function as both an experimental vasodilator and a reference compound for validating purinergic receptor assay systems.

Analytical Method Development: HPLC-MS/MS Pharmacokinetic Assays

Etimizol is suitable for analytical method development and validation studies focused on imidazole dicarboxamide quantification. Validated HPLC methods with UV detection at 262 nm achieve a detection limit of approximately 5 ng for injected etimizol, with established protocols for serum sample preparation via octadecylsilanized silica gel micro-column preseparation [1][2]. The compound's two characterized metabolites (mono-demethylated and di-demethylated species) provide additional analytical targets for metabolism studies, with documented regioselective demethylation pathways in humans producing predominantly 1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole [3].

Application
Selection Property
Validation Focus
Single-dose memory consolidation studies
Single-dose response retention
Memory retention interval validation
Purinergic signaling pathway research
Adenylate cyclase/cAMP pathway activation
Receptor subtype differentiation assays
Vascular P1 purinergic pharmacology
Adenosine-potentiated vasodilation
Endothelium-independent relaxation assays
Analytical method development (HPLC-MS)
Imidazole dicarboxamide quantification
Detection limit and metabolite profiling

Technical Documentation Hub

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28 linked technical documents
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